molecular formula C14H16ClN3O2S B2411580 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 900009-41-8

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B2411580
CAS No.: 900009-41-8
M. Wt: 325.81
InChI Key: FSFHFZIEWGYJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea (CAS Number: 900009-41-8) is a synthetic urea derivative with a molecular formula of C 14 H 16 ClN 3 O 2 S and a molecular weight of 325.81 g/mol . This chemical reagent is provided with a purity of 98% and requires storage at 2-8°C to ensure stability . Urea and thiourea derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile biological properties. The (thio)urea functional group is known for its ability to form multiple hydrogen bonds with biological targets, making it a valuable pharmacophore in the design of enzyme inhibitors and receptor ligands . Compounds within this class have demonstrated a broad spectrum of reported biological activities in research settings, including antibacterial, anticancer, anti-inflammatory, antiviral, and antifungal properties . The structural features of this particular compound—incorporating an isoxazole ring and a phenylthioether moiety—may be explored for their potential to modulate various biological pathways. Researchers can leverage this high-purity compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a standard in analytical and bio-screening assays. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHFZIEWGYJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydroxylamine and β-Diketones

The 5-methylisoxazole ring is synthesized via cyclocondensation of hydroxylamine hydrochloride with acetylacetone (pentane-2,4-dione) in aqueous ethanol under reflux (80–90°C, 4–6 hrs). The reaction proceeds via nucleophilic attack of hydroxylamine on the diketone, followed by dehydration:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{OH} \rightarrow \text{C}4\text{H}5\text{NO} + 2\text{H}_2\text{O}
$$
The crude product is purified via recrystallization from ethanol, yielding 5-methylisoxazole in >85% purity.

Nitration and Reduction to 5-Methylisoxazol-3-amine

Direct amination of isoxazoles is challenging; instead, nitration followed by reduction is employed:

  • Nitration : 5-Methylisoxazole is nitrated at position 3 using fuming nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C.
  • Catalytic Reduction : The nitro group is reduced to an amine using hydrogen gas ($$ \text{H}_2 $$) and palladium on carbon ($$ \text{Pd/C} $$) in ethanol at ambient pressure.

Synthesis of 3-((4-Chlorophenyl)thio)propylamine

Thioether Formation via Nucleophilic Substitution

The thioether linker is constructed by reacting 4-chlorobenzenethiol with 1-bromo-3-chloropropane in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 60°C for 12 hrs:
$$
\text{ClC}6\text{H}4\text{SH} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{ClC}6\text{H}4\text{SCH}2\text{CH}2\text{CH}2\text{Cl} + \text{HBr}
$$
The product, 3-((4-chlorophenyl)thio)propyl chloride, is isolated via extraction with dichloromethane and evaporation.

Amination via Gabriel Synthesis

The chloride is converted to the amine using the Gabriel synthesis:

  • Phthalimide Protection : React with potassium phthalimide in DMF at 120°C for 6 hrs to form the phthalimide derivative.
  • Deprotection : Hydrazinolysis with hydrazine hydrate ($$ \text{NH}2\text{NH}2 $$) in ethanol under reflux releases the primary amine.

Urea Bridge Formation

Phosgenation Method

Phosgene ($$ \text{COCl}_2 $$) or triphosgene serves as a carbonyl source. One amine is reacted with phosgene to form an isocyanate intermediate, which then reacts with the second amine:

  • Isocyanate Formation : 5-Methylisoxazol-3-amine reacts with triphosgene in dichloromethane at 0°C:
    $$
    \text{C}4\text{H}5\text{N}2\text{O} + \text{CCl}3\text{OCCl}3 \rightarrow \text{C}4\text{H}4\text{N}2\text{O} \cdot \text{NCO} + 3\text{HCl}
    $$
  • Urea Coupling : The isocyanate reacts with 3-((4-chlorophenyl)thio)propylamine in tetrahydrofuran (THF) at room temperature for 12 hrs.

Carbamate Intermediate Route

Phenyl chloroformate ($$ \text{ClCO}_2\text{Ph} $$) converts one amine to a carbamate, which subsequently reacts with the second amine:

  • Carbamate Synthesis : 5-Methylisoxazol-3-amine reacts with phenyl chloroformate in chloroform with triethylamine ($$ \text{Et}3\text{N} $$):
    $$
    \text{C}
    4\text{H}5\text{N}2\text{O} + \text{ClCO}2\text{Ph} \rightarrow \text{C}4\text{H}4\text{N}2\text{O} \cdot \text{CO}_2\text{Ph} + \text{HCl}
    $$
  • Aminolysis : The carbamate reacts with 3-((4-chlorophenyl)thio)propylamine in DMF at 80°C for 6 hrs.

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol and cooled to 4°C to induce crystallization. Centrifugation isolates crystalline urea, with mother liquor recycled to improve yield.

Analytical Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, urea NH), 7.34 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 6.45 (s, 1H, isoxazole-H), 3.42 (t, 2H, -CH2NH), 2.95 (t, 2H, -SCH2), 2.34 (s, 3H, CH3), 1.85 (m, 2H, -CH2-).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Solvent Recycling

Processes from urea synthesis patents recommend distilling solvents like o-dichlorobenzene under vacuum (20–50 mmHg) at 160–170°C to recover >95% of the solvent.

Waste Management

Phosgene-derived byproducts are neutralized with aqueous sodium hydroxide ($$ \text{NaOH} $$) to form non-toxic salts ($$ \text{Na}2\text{CO}3 $$, $$ \text{NaCl} $$).

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: Its biological activity can be studied for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a different core structure.

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Another related compound with a piperazine core and phenylethyl group.

Uniqueness: 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other similar compounds, making it a valuable subject for further research and development.

Biological Activity

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a thioether linkage, a propyl chain, and an isoxazole ring, which are structural motifs often associated with various pharmacological properties.

The compound can be characterized by the following IUPAC name and chemical structure:

Property Details
IUPAC Name This compound
Molecular Formula C13H15ClN2O2S
Molecular Weight 288.79 g/mol
CAS Number Not available in current literature

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The thioether group may enhance lipophilicity, facilitating membrane permeability, while the isoxazole moiety could interact with biological targets involved in neurotransmission or inflammation pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives featuring halogenated phenyl groups have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group in this compound suggests potential efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound Target Bacteria MIC (mg/mL)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Note: Specific MIC values for this compound are yet to be established.

Antifungal Activity

Compounds similar to this compound have also been evaluated for antifungal properties. Given the structural characteristics, it may exhibit activity against common fungal strains such as Candida albicans.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the efficacy of various thioether-containing compounds against bacterial strains. The results indicated that compounds with halogen substituents exhibited lower MIC values, suggesting enhanced antibacterial potency due to electronic effects from the halogen groups .
  • Antifungal Evaluation : In another study focusing on isoxazole derivatives, compounds were tested against fungal pathogens, revealing promising antifungal activity correlated with structural features such as ring substitutions and functional groups .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea, and how can they be addressed methodologically?

  • Answer : The synthesis involves coupling a 4-chlorophenylthio-propylamine intermediate with 5-methylisoxazol-3-yl isocyanate. Key challenges include:

  • Selectivity : Competing reactions at the urea-forming step may generate byproducts. Use of anhydrous conditions and controlled stoichiometry (e.g., 1:1 molar ratio of amine to isocyanate) minimizes side reactions .
  • Purification : The hydrophobic nature of the compound requires gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
  • Stability : The thioether linkage may oxidize; synthesis under inert gas (N₂/Ar) and storage at –20°C in amber vials is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a multi-technique approach:

  • NMR : Confirm the urea NH protons (δ 8.3–9.1 ppm in DMSO-d₆) and aromatic protons of the 4-chlorophenyl group (δ 7.2–7.6 ppm) .
  • HRMS : Verify the molecular ion peak ([M+H]⁺ expected at m/z 366.0521 for C₁₅H₁₅ClN₃O₂S) .
  • XRD : If crystalline, analyze bond angles and distances to confirm the planar urea moiety and spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Answer : Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 < P20) and control for solvent effects (DMSO ≤ 0.1% v/v) .
  • Impurity Profiling : Quantify byproducts (e.g., hydrolyzed urea derivatives) via LC-MS and correlate with bioactivity outliers .
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for apoptosis assays) to validate reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Focus on modifying:

  • Thioether Linkage : Replace the propyl spacer with cyclopropyl (rigidity) or ethylene glycol (solubility) to assess impact on membrane permeability .
  • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., nitro at C4) to enhance π-stacking with target proteins, predicted via molecular docking (AutoDock Vina) .
  • Chlorophenyl Group : Test fluorinated analogs (e.g., 4-F substitution) to evaluate metabolic stability in microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental designs are robust for assessing environmental persistence of this compound?

  • Answer : Follow OECD guidelines:

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25°C and 50°C) for 5–30 days; monitor degradation via LC-UV .
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr EC₅₀) and algae (72-hr growth inhibition) under OECD 202/201 protocols .

Methodological Considerations

Q. What computational tools are suitable for predicting the pharmacokinetics of this compound?

  • Answer : Combine:

  • ADMET Prediction : Use SwissADME to estimate LogP (clogP ≈ 3.2) and blood-brain barrier penetration .
  • Metabolic Sites : Identify labile positions (e.g., thioether sulfur) with StarDrop’s P450 metabolism module .
  • Solubility : Predict aqueous solubility (LogS ≈ –4.1) via COSMOtherm simulations .

Q. How can researchers design a high-throughput screening (HTS) platform for this compound’s derivatives?

  • Answer : Implement:

  • Library Synthesis : Use automated parallel synthesis (e.g., Chemspeed SWING) to generate 50–100 analogs with varied substituents .
  • Assay Miniaturization : Adapt assays to 384-well plates (e.g., fluorescence-based kinase inhibition) with robotic liquid handling .
  • Data Analysis : Apply machine learning (e.g., Random Forest models) to correlate structural features (e.g., Hammett σ values) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.